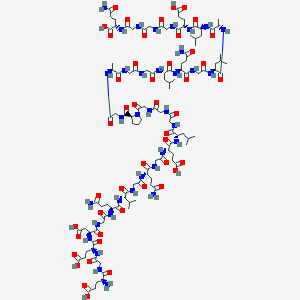
5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate
Overview
Description
5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
PIRIMICARB-DESMETHYL, also known as “5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate”, “[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate”, or “Desmethyl-pirimicarb”, is an insecticide that primarily targets aphids . Aphids are small sap-sucking insects that are destructive pests in cultivated plants .
Mode of Action
The compound acts as a selective, systemic insecticide with contact, stomach, and respiratory action . It interacts with its targets by inhibiting acetylcholinesterase, an enzyme essential for normal nerve impulse transmission . This inhibition disrupts the nervous system of the aphids, leading to their death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nervous system in aphids by inhibiting acetylcholinesterase . This leads to an accumulation of acetylcholine, causing continuous nerve impulses and ultimately paralysis and death of the aphids .
Pharmacokinetics
It is known that the compound is extensively metabolized in animals .
Result of Action
The primary result of PIRIMICARB-DESMETHYL’s action is the death of aphids . By disrupting the normal functioning of the aphids’ nervous system, the compound effectively controls these pests, protecting crops and improving agricultural yield .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PIRIMICARB-DESMETHYL. For example, the compound’s mobility in the environment can vary, affecting its distribution and impact . Furthermore, the compound’s action can be influenced by factors such as temperature, humidity, and the presence of other substances . More research is needed to fully understand these influences.
Biochemical Analysis
Biochemical Properties
It is known that pirimicarb, the parent compound, can interact with various enzymes and proteins
Cellular Effects
Pirimicarb has been found to have significant impacts on health, affecting the neuroimmune-endocrine axis
Molecular Mechanism
It is known that pirimicarb exerts its effects through enzyme inhibition , and it is possible that PIRIMICARB-DESMETHYL may have a similar mechanism of action
Temporal Effects in Laboratory Settings
It is known that pirimicarb is relatively rapidly degraded under mid-European conditions
Dosage Effects in Animal Models
The effects of different dosages of PIRIMICARB-DESMETHYL in animal models have not been extensively studied. It is known that pirimicarb has toxic effects at high doses
Metabolic Pathways
It is known that pirimicarb is metabolized into several metabolites, including PIRIMICARB-DESMETHYL
Transport and Distribution
The transport and distribution of PIRIMICARB-DESMETHYL within cells and tissues are not well studied. It is known that pirimicarb is transported and distributed within the body
Subcellular Localization
It is known that pirimicarb can interact with various subcellular structures
Properties
IUPAC Name |
[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-6-7(2)12-9(11-3)13-8(6)16-10(15)14(4)5/h1-5H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKRZJVAXAQBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1OC(=O)N(C)C)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865552 | |
| Record name | 5,6-Dimethyl-2-(methylamino)pyrimidin-4-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30614-22-3 | |
| Record name | Pirimicarb III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dimethyl-2-(methylamino)pyrimidin-4-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pirimicarb III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are used to identify and quantify Desmethyl-pirimicarb?
A: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a powerful technique used for the identification and quantification of Desmethyl-pirimicarb in environmental samples []. This method utilizes a quadrupole ion trap mass spectrometer and either electrospray ionization or atmospheric pressure chemical ionization. The application of wideband excitation and normalized collision energy within the mass spectrometer generates reproducible mass spectra, which can be compared against existing libraries, such as the NIST library, for identification and quantification [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate](/img/structure/B110603.png)
![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B110605.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B110607.png)


![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)








